molecular formula C3H6O2 B045915 (R)-Glycidol CAS No. 57044-25-4

(R)-Glycidol

Cat. No. B045915
CAS RN: 57044-25-4
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-GSVOUGTGSA-N
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Description

(R)-Glycidol is a versatile chemical compound, known for its role as both a substrate and catalyst in a variety of chemical reactions, including CO2 cycloaddition reactions. Its unique reactivity is attributed to the hydroxyl functionality on the oxirane ring, which distinguishes it from other epoxides like propylene oxide. The presence of this hydroxyl group enables the formation of intermolecular hydrogen bonds, leading to a dimeric structure that facilitates nucleophilic attack and the formation of glycerol carbonate under mild conditions (Della Monica et al., 2016).

Synthesis Analysis

(R)-Glycidol can be synthesized through the reaction of 3-chloro-1,2-propanediol with an alkaline compound at low temperature. This process yields glycidol with properties closely matching those of the standard sample, demonstrating an efficient method for its production (Xu Huan-zhi, 2007).

Molecular Structure Analysis

The molecular structure of glycidol polymers has been extensively studied, revealing that glycidol can be polymerized under the action of Lewis and protonic acids, resulting in polymers with varying molecular weights. The structure is characterized by 1-3 units, 1-4 units, and chain branches, shedding light on the polymerization mechanism and the contribution of the activated monomer mechanism in chain growth (Dworak et al., 1995).

Chemical Reactions and Properties

Glycidol serves as an initiator for the ring-opening polymerization of epsilon-caprolactone, leading to the synthesis of epoxy-functionalized poly(epsilon-caprolactone). This demonstrates glycidol's role in creating novel materials with potential applications in various fields (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of glycidol, including its boiling point, refractive index, and epoxide value, are crucial for its application in different chemical processes. The synthesis approach impacts these properties, highlighting the importance of optimizing synthesis conditions for desired outcomes (Xu Huan-zhi, 2007).

Chemical Properties Analysis

Glycidol's chemical properties, such as its reactivity in CO2 cycloaddition reactions and its ability to form glycerol carbonate, are significantly influenced by its molecular structure. The hydroxyl group on the oxirane ring plays a pivotal role in its unusual reactivity compared to other epoxides, enabling it to act as both a substrate and catalyst in various chemical reactions (Della Monica et al., 2016).

Scientific Research Applications

  • Synthesis of Triacylglycerols : (R)-Glycidol is used for the highly regioselective and stereoselective synthesis of triglycerides, as demonstrated by Sonnet (1991) in the study "A short highly regio- and stereoselective synthesis of triacylglycerols" (Sonnet, 1991).

  • Catalyst in Aerogel Synthesis : It serves as a catalyst in synthesizing high porosity, low-density resorcinol-formaldehyde aerogels and carbon aerogels, allowing for control of their properties, as reported by Zhu et al. (2022) in "Effect of concentration of glycidol on the properties of resorcinol-formaldehyde aerogels and carbon aerogels" (Zhu et al., 2022).

  • Initiator for Polymerisation : Glycidol is used as an initiator for the ring-opening polymerisation of epsilon-caprolactone, as explored by Zhou et al. (2008) in "Epoxy functionalised poly(epsilon-caprolactone): synthesis and application" (Zhou et al., 2008).

  • Cancer Research : R-glycidol derivatives of homochiral poly(amidoamine) dendrimers have been found to bind to cell membranes and preferentially enter cancer cells, as studied by Malinga-Drozd et al. (2021) in "Chiral Recognition of Homochiral Poly (amidoamine) Dendrimers Substituted with R- and S-Glycidol by Keratinocyte (HaCaT) and Squamous Carcinoma (SCC-15) Cells In Vitro" (Malinga-Drozd et al., 2021).

  • Enzymatic Resolution : A novel method for preparing highly pure optically active (R)- and (S)-3-chloro-1,2-propanediol, which can be used in scientific research, involves the use of R-glycidol, as described by Suzuki and Kasai (1991) in "A novel method for the generation of (R)- and (S)-3-chloro-1,2-propanediol by stereospecific dehalogenating bacteria and their use in the preparation of (R)- and (S)-Glycidol" (Suzuki & Kasai, 1991).

  • Genotoxicity Studies : Glycidol's genotoxic potential has been studied, indicating its ability to cause mutations, DNA damage, and increased micronuclei in cells, as reported by Kim et al. (2006) in "Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray Analysis" (Kim et al., 2006).

  • Chiral Self-Recognition : The chiral self-recognition in the gas phase of glycidol dimers, leading to differences in absorption patterns, was demonstrated by Borho et al. (2001) in "Chiral self-recognition in the gas phase: the case of glycidol dimers" (Borho et al., 2001).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research.


For a comprehensive analysis, you would need to review relevant scientific literature on “®-Glycidol”. This could include research articles, review articles, and books written by experts in the field. Please note that this is a general approach and the specific details would depend on the particular compound being studied.


properties

IUPAC Name

[(2R)-oxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKINSOISVBQLD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904710
Record name (R)-Glycidol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Glycidol

CAS RN

57044-25-4
Record name (+)-Glycidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57044-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Glycidol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-2,3-epoxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 57044-25-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
A Geerlof, JA Jongejan, TJGM van Dooren… - Enzyme and microbial …, 1994 - Elsevier
Acetobacter pasteurianus oxidizes glycidol with high activity, comparable to the oxidation of ethanol. The organism has a preference for the S-enantiomer, and the kinetic resolution …
Number of citations: 28 www.sciencedirect.com
M Moriyama, K Nakata, T Fujiwara, Y Tanabe - Molecules, 2020 - mdpi.com
All four chiral pestalotin diastereomers were synthesized in a straightforward and divergent manner from common (R)-glycidol. Catalytic asymmetric Mukaiyama aldol reactions of readily…
Number of citations: 8 www.mdpi.com
T Lucas, JP Dietz, FSP Cardoso… - … Process Research & …, 2023 - ACS Publications
An efficient gram-scale synthesis of the antituberculosis agent pretomanid using straightforward chemistry, mild reaction conditions, and readily available starting materials is reported. …
Number of citations: 6 pubs.acs.org
EJ Vandenberg - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… R-glycidol was prepared by the procedure of Baldwin et al.5 … One gram was converted back to R-glycidol by heating in 25 … give 0.22 g (44%) of R-glycidol. The product was 99.3% pure …
Number of citations: 164 onlinelibrary.wiley.com
K Wróbel, S Wołowiec, J Markowicz, E Wałajtys-Rode… - Cancers, 2022 - mdpi.com
… with R-glycidol. Recently, we have found that G2 and G3 PAMAM dendrimers covered with R-glycidol … We chose R-glycidol to derivatize the binary and ternary conjugates because we …
Number of citations: 7 www.mdpi.com
L Zhang, J Jiang - Journal of Membrane Science, 2011 - Elsevier
… and diffusion of S- and R-glycidol enantiomers in SU-32a … R-glycidol with SU-32a and SU-32b at 300 K, and then the adsorption isotherms and enantiomeric excesses of S-/R-glycidol …
Number of citations: 22 www.sciencedirect.com
M Avignon-Tropis, M Treilhou, JR Pougny… - Tetrahedron, 1991 - Elsevier
M Avlgnon-Tropts, M Trellhou, JR Pougnyt Centre de Recherche de Blochlmle et GtnCtlque Cellulalres, CNRS 118 Route de Narbonne, Page 1 T&akdron Vol 41. No 35. pp 1219-1286.1991 …
Number of citations: 29 www.sciencedirect.com
S Iwama, S Katsumura - Bulletin of the Chemical Society of Japan, 1994 - journal.csj.jp
The reaction of (S)-4-tosyloxymethyl-2-oxazolidinone, which was synthesized from (R)-glycidol through (R)-4-benzoyloxymethyl-2-oxazolidinone, with various lithium dialkylcuprate(I)s …
Number of citations: 21 www.journal.csj.jp
JM Palomo, RL Segura, C Mateo, M Terreni… - Tetrahedron …, 2005 - Elsevier
The efficient enzymatic synthesis of enantiopure 2,3-epoxypropanol (glycidol) has been achieved. The racemic glycidyl butyrate was successfully resolved by enzymatic hydrolysis …
Number of citations: 80 www.sciencedirect.com
S Katsumura, N Yamamoto, M Morita, Q Han - Tetrahedron: Asymmetry, 1994 - Elsevier
Syntheses of enantiomerically pure (2S,3S)- and (2S,3R)-threoninol and (2S,3R)-hydroxyphenylalaninol are demonstrated starting from (R)-glycidol via (S)-4-methoxycarbonyl-2-…
Number of citations: 28 www.sciencedirect.com

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